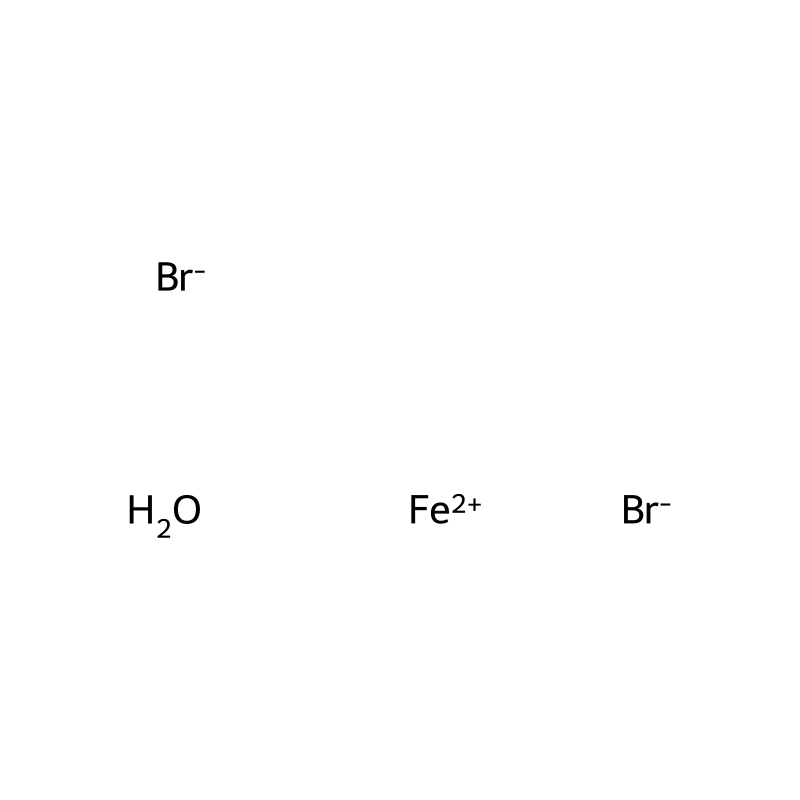Iron (II) bromide hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Iron (II) bromide hydrate, with the chemical formula FeBr₂·xH₂O, is an inorganic compound that exists primarily as a tetrahydrate (FeBr₂·4H₂O). The anhydrous form is a yellowish to brownish crystalline solid, while the hydrated forms are typically pale-colored solids. This compound is characterized by its paramagnetic properties and is known for its role as a precursor in the synthesis of various iron compounds. The structure of Iron (II) bromide hydrate consists of iron ions coordinated with bromide ions and water molecules, forming a polymeric network similar to other metal halides .
X-ray Diffraction Studies
Iron (II) bromide hydrate serves as a valuable source for studying materials containing iron through a technique called X-ray diffraction (XRD). XRD analyzes the arrangement of atoms within a crystal by directing X-rays through the sample and measuring the resulting diffracted beam. Since iron (II) bromide hydrate possesses a well-defined crystal structure, it acts as a reference standard for calibrating and validating XRD instruments, ensuring accurate data when studying other iron-containing materials. Source: Biosynth - NAA46312:
Analytical Reagent
The compound finds application as an analytical reagent in various research settings. It is particularly useful for:
- Elemental analysis: Iron (II) bromide hydrate can be utilized in qualitative and quantitative analysis of various samples to detect the presence and measure the concentration of iron. Source: American Elements - Iron(II) Bromide Hydrate:
- Analysis of diethyl ether: This compound can be employed in Karl Fischer titration, a technique commonly used to determine the water content in organic solvents like diethyl ether. Source: American Elements - Iron(II) Bromide Hydrate:
- Formation of Tetraethylammonium Bromide Complex: Iron (II) bromide reacts with tetraethylammonium bromide to produce [(C₂H₅)₄N]₂FeBr₄.
- Reaction with Bromine: It can react with bromine to form mixed-valence species such as [FeBr₃Br₉]⁻.
- Hydrolysis: In aqueous solutions, it can undergo hydrolysis, leading to the formation of various hydroxy complexes .
The synthesis of Iron (II) bromide hydrate typically involves the following methods:
- Direct Reaction: Mixing elemental iron powder with concentrated hydrobromic acid in a methanol solution yields Iron (II) bromide. The reaction produces hydrogen gas as a byproduct.
- Heating Hydrate Forms: Heating hydrated forms under controlled conditions can yield anhydrous Iron (II) bromide.
- Solvothermal Methods: Utilizing solvothermal techniques can also produce high-purity samples of Iron (II) bromide hydrates .
Iron (II) bromide hydrate has several applications across various fields:
- Chemical Synthesis: It serves as a useful synthetic intermediate in organic chemistry.
- Pharmaceuticals: It is utilized in drug formulation and development due to its compatibility with various biochemical processes.
- Material Science: In materials science, it is used for producing iron-based catalysts and other functional materials .
Interaction studies involving Iron (II) bromide hydrate focus on its reactivity with other compounds and its stability in different environments. Research has shown that it can interact with various ligands and solvents, influencing its solubility and reactivity profiles. These studies are essential for understanding how Iron (II) bromide hydrates can be effectively utilized in industrial applications and laboratory settings .
Iron (II) bromide hydrate shares similarities with several other iron halides and hydrates. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Iron (II) chloride hydrate | FeCl₂·xH₂O | More stable than Iron (II) bromide; less soluble |
| Iron (III) bromide | FeBr₃ | Higher oxidation state; different reactivity |
| Cobalt (II) bromide hydrate | CoBr₂·xH₂O | Similar structure but different metal properties |
| Nickel (II) bromide hydrate | NiBr₂·xH₂O | Exhibits different magnetic properties |
Iron (II) bromide hydrate is unique due to its specific hydration states, paramagnetic properties, and versatility in








